molecular formula C12H14ClN3O3 B7703165 N-(3-chloro-4-methoxyphenyl)-N'-(propan-2-ylideneamino)oxamide

N-(3-chloro-4-methoxyphenyl)-N'-(propan-2-ylideneamino)oxamide

Cat. No.: B7703165
M. Wt: 283.71 g/mol
InChI Key: IMJUGECUBVJXFT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-N’-(propan-2-ylideneamino)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, along with an oxamide functional group.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-N'-(propan-2-ylideneamino)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3/c1-7(2)15-16-12(18)11(17)14-8-4-5-10(19-3)9(13)6-8/h4-6H,1-3H3,(H,14,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJUGECUBVJXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-N’-(propan-2-ylideneamino)oxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and isobutyraldehyde.

    Condensation Reaction: The 3-chloro-4-methoxyaniline undergoes a condensation reaction with isobutyraldehyde in the presence of an acid catalyst to form the corresponding Schiff base.

    Oxamide Formation: The Schiff base is then reacted with oxalyl chloride to form the oxamide derivative.

Industrial Production Methods

In an industrial setting, the production of N-(3-chloro-4-methoxyphenyl)-N’-(propan-2-ylideneamino)oxamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-N’-(propan-2-ylideneamino)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxamide group to amines.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-N’-(propan-2-ylideneamino)oxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N’-(propan-2-ylideneamino)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-N’-(propan-2-ylideneamino)acetamide
  • N-(3-chloro-4-methoxyphenyl)-N’-(propan-2-ylideneamino)carbamate

Uniqueness

N-(3-chloro-4-methoxyphenyl)-N’-(propan-2-ylideneamino)oxamide is unique due to its specific oxamide functional group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability and reactivity, making it a valuable compound for various applications.

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